molecular formula C23H23NOS B4942542 N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide

N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide

Cat. No. B4942542
M. Wt: 361.5 g/mol
InChI Key: VZJLNXPOJKFVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide is a chemical compound that belongs to the class of thioamides. It is commonly used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed to act as a thioamide, which can form covalent bonds with proteins and enzymes. This can lead to the inhibition of various biochemical processes, including enzymatic reactions and protein-protein interactions.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to have antifungal and antitumor activity. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This can be useful in the development of new drugs and in the study of various biochemical processes. However, one of the limitations of using N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide is its potential toxicity to cells and organisms. Careful consideration should be given to the concentration and exposure time used in experiments.

Future Directions

There are many possible future directions for the study of N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide. One direction is the development of new drugs based on its biochemical and physiological effects. Another direction is the study of its interactions with various enzymes and proteins to better understand its mechanism of action. Additionally, the development of new synthesis methods and the study of its potential toxicity are also important areas for future research.

Synthesis Methods

N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide can be synthesized by reacting N,N-dibenzylacetamide with 4-methylbenzenethiol in the presence of a catalyst such as triethylamine. The reaction proceeds via nucleophilic substitution of the thiol group on the benzene ring with the carbonyl group of the acetamide.

Scientific Research Applications

N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide has various scientific research applications. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used in the development of new drugs and in the study of various biochemical and physiological processes.

properties

IUPAC Name

N,N-dibenzyl-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NOS/c1-19-12-14-22(15-13-19)26-18-23(25)24(16-20-8-4-2-5-9-20)17-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJLNXPOJKFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-2-[(4-methylphenyl)sulfanyl]acetamide

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